(4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
This compound is a synthetic derivative with a complex structure that includes a pyrazine ring, a piperidine ring, and a phenyl ring . It’s worth noting that compounds with similar structures have been studied for their potential as anti-tubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazine ring, a piperidine ring, and a phenyl ring . The presence of these rings suggests that the compound may have interesting chemical properties and potential for biological activity.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone have been synthesized and evaluated for their antimicrobial efficacy. Kumar et al. (2012) synthesized a series of compounds and screened them for antimicrobial activity, finding that those containing a methoxy group exhibited high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Structural Characterization and Antitubercular Activity
Eckhardt et al. (2020) reported the crystal and molecular structure of a side product in the synthesis of a class of new anti-tuberculosis drug candidates. This highlights the significance of structural characterization in understanding the compound's potential for drug development (Eckhardt et al., 2020).
Enzyme Inhibitory Activity and Molecular Docking
Cetin et al. (2021) designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Their findings provide insights into the enzyme inhibitory potential of compounds structurally related to this compound, underscoring their relevance in therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity
Inceler et al. (2013) synthesized novel thiophene containing 1,3-diarylpyrazole derivatives and investigated their anticancer activity against several human cancer cell lines. Their research demonstrates the potential anticancer properties of compounds related to this compound, particularly against Raji and HL60 cancer cells (Inceler, Yılmaz, & Baytas, 2013).
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)26-14-3-1-12(2-4-14)16(24)23-9-5-13(6-10-23)25-15-11-21-7-8-22-15/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYGTHTROCQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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